molecular formula C19H24N2 B3395214 1-phenethyl-N-phenylpiperidin-4-amine CAS No. 21409-26-7

1-phenethyl-N-phenylpiperidin-4-amine

Cat. No.: B3395214
CAS No.: 21409-26-7
M. Wt: 280.4 g/mol
InChI Key: ZCMDXDQUYIWEKB-UHFFFAOYSA-N
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Description

1-Phenethyl-N-phenylpiperidin-4-amine, also known as despropionylfentanyl, is a synthetic organic compound belonging to the class of phenethylamines. This compound is structurally related to fentanyl, a potent opioid analgesic. It is characterized by a phenethyl group attached to a piperidine ring, which is further substituted with a phenyl group. This structure imparts unique chemical and pharmacological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenethyl-N-phenylpiperidin-4-amine can be synthesized through several synthetic routes. One common method involves the reaction of 4-piperidone with phenethylamine under reductive amination conditions. This process typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reductive amination processes. These methods are optimized for high yield and purity, employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Phenethyl-N-phenylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions, often using lithium aluminum hydride or sodium borohydride, can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases like triethylamine or pyridine.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, secondary amines.

    Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

1-Phenethyl-N-phenylpiperidin-4-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its interactions with biological receptors, particularly opioid receptors, to understand its pharmacodynamics and pharmacokinetics.

    Medicine: Research focuses on its potential as an analgesic and its structure-activity relationship with other opioid compounds.

    Industry: It is used in the development of new pharmaceuticals and as a precursor in the synthesis of fentanyl analogs.

Mechanism of Action

The mechanism of action of 1-phenethyl-N-phenylpiperidin-4-amine involves its interaction with opioid receptors in the central nervous system. It primarily targets the mu-opioid receptor, mimicking the effects of endogenous opioids. This interaction leads to the inhibition of neurotransmitter release, resulting in analgesia and euphoria. The compound’s structure allows it to cross the blood-brain barrier efficiently, enhancing its potency.

Comparison with Similar Compounds

1-Phenethyl-N-phenylpiperidin-4-amine is compared with other similar compounds such as:

    Fentanyl: Both compounds share a similar core structure, but fentanyl has a propionyl group that enhances its potency and duration of action.

    Carfentanil: This compound is significantly more potent than this compound due to additional structural modifications that increase receptor affinity.

    Alfentanil: It has a shorter duration of action compared to this compound, making it suitable for short surgical procedures.

Uniqueness: this compound is unique due to its balance of potency and duration of action, making it a valuable compound for research into opioid receptor interactions and the development of new analgesics.

Conclusion

This compound is a versatile compound with significant applications in scientific research. Its synthesis, chemical reactivity, and pharmacological properties make it an important subject of study in chemistry, biology, medicine, and industry. Understanding its mechanism of action and comparing it with similar compounds provides valuable insights into the development of new therapeutic agents.

Properties

IUPAC Name

N-phenyl-1-(2-phenylethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2/c1-3-7-17(8-4-1)11-14-21-15-12-19(13-16-21)20-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMDXDQUYIWEKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=CC=CC=C2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40175680
Record name Depropionylfentanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21409-26-7
Record name N-Phenyl-1-(2-phenylethyl)-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21409-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Despropionylfentanyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021409267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Depropionylfentanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-phenyl-1-(2-phenylethyl)-4-piperidinamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESPROPIONYLFENTANYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q88EHD0U8G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The title compound was prepared by the method outlined in Example 1 using 1-phenethyl-4-piperidone (5.3 g, 0.026 mol), aniline (5.01 ml, 0.55 mol), acetic acid (3 ml) 1,2-dichloroethane (100 ml) and sodium triacetoxyborohydride (5.82 g, 0.027 mol). The title compound was obtained as a white solid (74% yield).
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
5.01 mL
Type
reactant
Reaction Step Two
Quantity
5.82 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
Yield
74%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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